5,5,6,6,6-Pentafluorohexane-2,4-dione
Overview
Description
5,5,6,6,6-Pentafluorohexane-2,4-dione is an organic compound with the molecular formula C₆H₅F₅O₂ and a molecular weight of 204.1 g/mol . This compound is characterized by the presence of five fluorine atoms attached to the hexane backbone, making it a highly fluorinated ketone. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexane-2,4-dione typically involves the fluorination of hexane-2,4-dione. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluorohexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,6-Pentafluorohexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluorohexane-2,4-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Hexane-2,4-dione: The non-fluorinated analog of 5,5,6,6,6-Pentafluorohexane-2,4-dione.
Trifluoroacetylacetone: A similar compound with three fluorine atoms.
Pentafluoroacetone: Another fluorinated ketone with a different structure.
Uniqueness
This compound is unique due to the presence of five fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and less-fluorinated analogs.
Properties
IUPAC Name |
5,5,6,6,6-pentafluorohexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZSPYOFOTILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377822 | |
Record name | 5,5,6,6,6-pentafluorohexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-40-1 | |
Record name | 5,5,6,6,6-pentafluorohexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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